molecular formula C11H14BrCl2N B1330403 N,N-Bis(2-chloroethyl)-o-bromobenzylamine CAS No. 2361-57-1

N,N-Bis(2-chloroethyl)-o-bromobenzylamine

Cat. No.: B1330403
CAS No.: 2361-57-1
M. Wt: 311.04 g/mol
InChI Key: MOBBRUQPBSTYAF-UHFFFAOYSA-N
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Description

N,N-Bis(2-chloroethyl)-o-bromobenzylamine is a chemical compound that belongs to the class of nitrogen mustards These compounds are known for their alkylating properties, which make them useful in various chemical and biological applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Bis(2-chloroethyl)-o-bromobenzylamine typically involves the reaction of o-bromobenzylamine with 2-chloroethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:

o-Bromobenzylamine+2(2-chloroethyl chloride)This compound\text{o-Bromobenzylamine} + 2 \text{(2-chloroethyl chloride)} \rightarrow \text{this compound} o-Bromobenzylamine+2(2-chloroethyl chloride)→this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N,N-Bis(2-chloroethyl)-o-bromobenzylamine undergoes various chemical reactions, including:

    Substitution Reactions: The chloroethyl groups can be substituted by nucleophiles such as amines, thiols, and alcohols.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding sulfoxides or sulfones and reduction to form amines.

    Hydrolysis: The chloroethyl groups can be hydrolyzed under acidic or basic conditions to form corresponding alcohols.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide, potassium thiocyanate, and sodium methoxide are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide and potassium permanganate are employed.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide can yield azido derivatives, while oxidation with hydrogen peroxide can produce sulfoxides.

Scientific Research Applications

N,N-Bis(2-chloroethyl)-o-bromobenzylamine has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.

    Biology: The compound’s alkylating properties make it useful in studying DNA interactions and modifications.

    Industry: It is used in the production of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N,N-Bis(2-chloroethyl)-o-bromobenzylamine involves the formation of highly reactive intermediates that can alkylate nucleophilic sites in biological molecules such as DNA and proteins. The chloroethyl groups form covalent bonds with nucleophilic atoms, leading to cross-linking and subsequent disruption of biological functions. This alkylation process is the basis for its use in chemotherapy, where it targets rapidly dividing cancer cells.

Comparison with Similar Compounds

Similar Compounds

    N,N-Bis(2-chloroethyl)amine: Another nitrogen mustard with similar alkylating properties.

    N,N-Bis(2-chloroethyl)-p-bromobenzylamine: A structural isomer with the bromine atom in the para position.

    N,N-Bis(2-chloroethyl)-m-bromobenzylamine: A structural isomer with the bromine atom in the meta position.

Uniqueness

N,N-Bis(2-chloroethyl)-o-bromobenzylamine is unique due to the presence of the bromine atom in the ortho position, which can influence its reactivity and interactions with biological molecules

Properties

IUPAC Name

N-[(2-bromophenyl)methyl]-2-chloro-N-(2-chloroethyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrCl2N/c12-11-4-2-1-3-10(11)9-15(7-5-13)8-6-14/h1-4H,5-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOBBRUQPBSTYAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN(CCCl)CCCl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrCl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00178273
Record name Benzenemethanamine, 2-bromo-N,N-bis(2-chloroethyl)- (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00178273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2361-57-1
Record name o-Bromo-dcba
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002361571
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenemethanamine, 2-bromo-N,N-bis(2-chloroethyl)- (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00178273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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